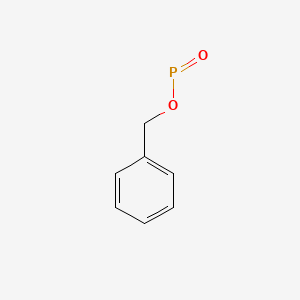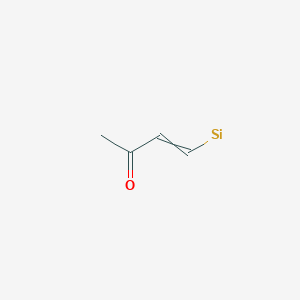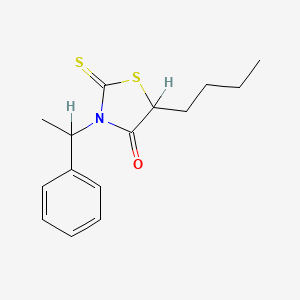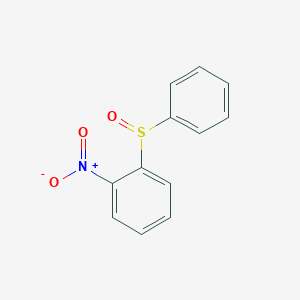
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It is a derivative of cyanoacrylate, which is widely used in adhesives due to its rapid polymerization in the presence of moisture. The bicyclo(2.2.1)hept-5-en-2-yl group adds rigidity and stability to the molecule, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with a bicyclo(2.2.1)hept-5-en-2-yl derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide and a solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of high-purity starting materials and controlled reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and adhesive properties.
Industry: Utilized in the production of high-performance adhesives and sealants for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate involves the rapid polymerization of the cyanoacrylate group in the presence of moisture. The polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain. The bicyclo(2.2.1)hept-5-en-2-yl group provides rigidity and stability to the polymer, enhancing its mechanical properties.
Comparison with Similar Compounds
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:
Methyl cyanoacrylate: Known for its rapid bonding and strong adhesive properties but lacks the rigidity provided by the bicyclo(2.2.1)hept-5-en-2-yl group.
Butyl cyanoacrylate: Offers flexibility and is used in medical adhesives, but does not provide the same level of mechanical strength.
Octyl cyanoacrylate: Provides a balance between flexibility and strength, commonly used in medical and industrial applications.
The uniqueness of this compound lies in its combination of rapid polymerization, strong adhesive properties, and enhanced mechanical strength due to the bicyclo(2.2.1)hept-5-en-2-yl group.
Properties
CAS No. |
22629-06-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(8-14)7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,2,5-6H2,1H3 |
InChI Key |
QDKKMCUNXYYFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1CC2CC1C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


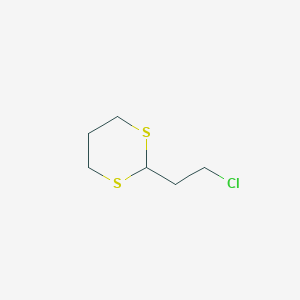

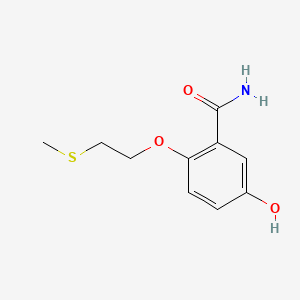
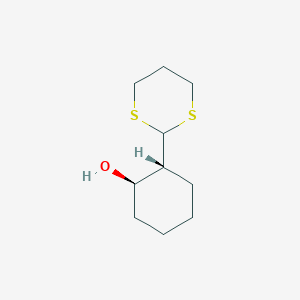
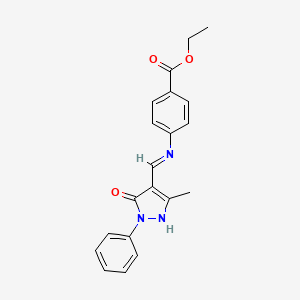
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
